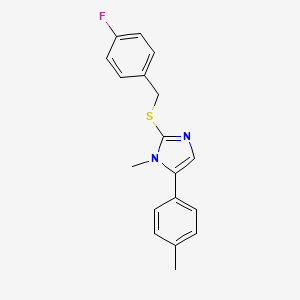

2-((4-fluorobenzyl)thio)-1-methyl-5-(p-tolyl)-1H-imidazole

説明

特性

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-1-methyl-5-(4-methylphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2S/c1-13-3-7-15(8-4-13)17-11-20-18(21(17)2)22-12-14-5-9-16(19)10-6-14/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAOMVFFARATCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C)SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzyl)thio)-1-methyl-5-(p-tolyl)-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.

Attachment of the Tolyl Group: The tolyl group can be introduced via a similar nucleophilic substitution reaction using p-tolyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

化学反応の分析

Types of Reactions

2-((4-fluorobenzyl)thio)-1-methyl-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any functional groups present.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Nucleophiles such as amines, thiols; electrophiles such as alkyl halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted imidazole derivatives with various functional groups.

科学的研究の応用

2-((4-fluorobenzyl)thio)-1-methyl-5-(p-tolyl)-1H-imidazole has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

作用機序

The mechanism of action of 2-((4-fluorobenzyl)thio)-1-methyl-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Position and Bioactivity :

- The 4-fluorobenzylthio group in the target compound enhances lipophilicity and metabolic stability compared to simpler thioethers (e.g., 3ab in ). This feature is shared with the TGR5 agonist 6g, where fluorinated aryl groups improve receptor binding .

- The p-tolyl group at position 5 is a common motif in imidazole-based anticancer agents (e.g., ’s derivatives with IC₅₀ = 15.67 µg/mL against C6 glioma cells) .

Synthetic Flexibility :

- The target compound’s synthesis likely follows routes similar to ’s Pd-catalyzed C-5 arylation, which achieves high yields (e.g., 3ab: 1-methyl-5-(p-tolyl)-1H-imidazole) .

- Thioether formation (as in 4b ) or thiolation (as in ) are plausible steps for introducing the 4-fluorobenzylthio group.

Comparative Limitations :

- Unlike the TGR5 agonist 6g or antiproliferative imidazoles , the target compound lacks published data on specific biological targets or potency.

- The absence of electron-withdrawing groups (e.g., nitro in 3ac ) may reduce its reactivity in electrophilic interactions compared to derivatives with stronger electronic modulation.

生物活性

2-((4-fluorobenzyl)thio)-1-methyl-5-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Its structure includes a fluorobenzyl group, a methyl group, and a tolyl group attached to the imidazole ring, which contributes to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound's IUPAC name is 2-[(4-fluorophenyl)methylsulfanyl]-1-methyl-5-(4-methylphenyl)imidazole. The synthesis typically involves several steps:

- Formation of the Imidazole Ring : This is achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

- Methyl Group Introduction : Alkylation reactions using methyl iodide or bromide in the presence of bases like potassium carbonate are employed.

- Fluorobenzyl Group Attachment : This is done via nucleophilic substitution using 4-fluorobenzyl chloride with an appropriate nucleophile.

Biological Activity

The biological activity of 2-((4-fluorobenzyl)thio)-1-methyl-5-(p-tolyl)-1H-imidazole has been investigated for various applications:

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways. For instance, it has been noted to interact with enzymes involved in cancer cell proliferation.

The mechanism of action often involves the compound's ability to bind to specific molecular targets such as enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of cell growth and induction of cell death in malignant cells.

Research Findings and Case Studies

Several studies have explored the pharmacological effects of this compound:

- Study on GABA-A Receptor Modulation : A recent study identified derivatives similar to this compound as positive allosteric modulators (PAMs) of the GABA-A receptor. These findings suggest that such compounds could have therapeutic implications in treating neurological disorders by enhancing GABAergic transmission .

- Metabolic Stability Studies : The metabolic stability of similar imidazole derivatives was assessed using human liver microsomes (HLMs). Results indicated that certain derivatives maintained higher levels of the parent compound compared to traditional drugs, suggesting reduced metabolic degradation and potential for safer therapeutic applications .

- Toxicity Assessments : Comparative studies with known toxic compounds revealed that 2-((4-fluorobenzyl)thio)-1-methyl-5-(p-tolyl)-1H-imidazole exhibited lower hepatotoxicity, making it a candidate for further development in pharmacology .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | 2-[(4-fluorophenyl)methylsulfanyl]-1-methyl-5-(4-methylphenyl)imidazole |

| Molecular Formula | C18H17FN2S |

| Molecular Weight | 314.40 g/mol |

| Melting Point | Not specified |

| Biological Activity | Effect |

|---|---|

| Antimicrobial | Inhibits bacterial growth |

| Anticancer | Induces apoptosis in cancer cells |

| GABA-A Modulation | Positive allosteric modulation |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-((4-fluorobenzyl)thio)-1-methyl-5-(p-tolyl)-1H-imidazole, and how do reaction conditions influence yield?

- Methodology : The synthesis involves multi-step nucleophilic substitutions and condensation reactions. Key steps include:

- Formation of the imidazole core via glyoxal-ammonia condensation (modified from methods in ).

- Thioether formation using 4-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Critical parameters: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while temperature control (~80–100°C) minimizes side reactions .

- Characterization : TLC monitors reaction progress, while NMR (¹H/¹³C) and LC-MS confirm structure and purity (>95% by HPLC) .

Q. How is the structural elucidation of this compound performed, and what spectroscopic data are critical?

- Techniques :

- ¹H NMR : Peaks at δ 2.35 (s, CH₃ from p-tolyl), δ 4.25 (s, SCH₂ from fluorobenzyl), and aromatic protons (δ 7.1–7.8 ppm) .

- FT-IR : Stretching vibrations for C-S (680 cm⁻¹) and C-F (1220 cm⁻¹) .

- X-ray crystallography (if crystals obtained): Resolves steric effects of the 4-fluorobenzyl and p-tolyl groups .

Q. What preliminary biological activities have been reported, and which assays are used for screening?

- Activities : Antimicrobial (MIC ~8 µg/mL against S. aureus), moderate anticancer activity (IC₅₀ ~50 µM in HeLa) .

- Assays :

- Antimicrobial : Broth microdilution (CLSI guidelines).

- Anticancer : MTT assay with 48–72 hr exposure .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl vs. benzylthio) impact biological activity and selectivity?

- SAR Insights :

- 4-Fluorobenzyl : Enhances lipophilicity (LogP +0.5 vs. benzyl) and biofilm penetration .

- p-Tolyl vs. Nitrophenyl : p-Tolyl improves metabolic stability (t₁/₂ >2 hr in liver microsomes) but reduces potency compared to electron-withdrawing nitro groups .

- Experimental Design : Synthesize analogs with systematic substituent variations (e.g., Cl, Br, OCH₃) and test in parallel assays .

Q. What computational strategies (e.g., QSAR, molecular docking) predict target interactions and guide optimization?

- QSAR : 3D descriptors (e.g., MolSurf) correlate hydrophobicity with antimicrobial activity (R² = 0.82) .

- Docking : Imidazole core binds to S. aureus dihydrofolate reductase (DHFR) active site (Glide score: −9.2 kcal/mol) with H-bonds to Thr121 and van der Waals contacts with Phe92 .

- Tools : Schrödinger Suite, AutoDock Vina, and MD simulations for stability analysis .

Q. How do contradictory data on cytotoxicity and antimicrobial efficacy arise, and how can they be resolved?

- Case Study : Discrepancies in IC₅₀ values (e.g., 50 µM vs. 120 µM in MCF-7) may stem from assay conditions (e.g., serum concentration, exposure time).

- Resolution :

- Standardize protocols (e.g., RPMI-1640 + 10% FBS, 72 hr incubation).

- Validate via orthogonal assays (e.g., clonogenic vs. MTT) .

Q. What are the metabolic pathways and stability profiles of this compound in vitro?

- Phase I Metabolism : CYP3A4-mediated oxidation of the thioether to sulfoxide (major metabolite; identified via LC-QTOF) .

- Stability : Half-life in human liver microsomes = 1.8 hr; improve via methyl substitution on imidazole (t₁/₂ >4 hr in analogs) .

Methodological Resources

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。